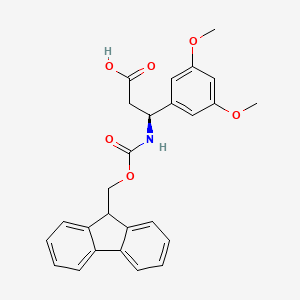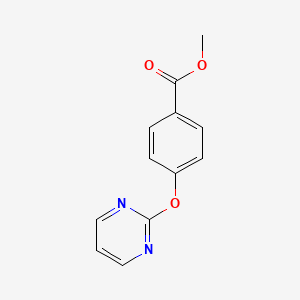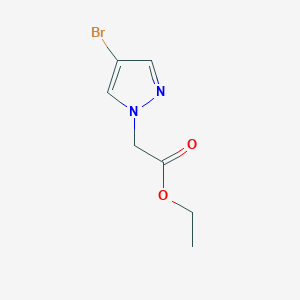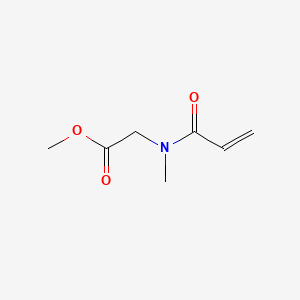
4-Acetoxy-3-methoxycinnamaldehyde
Descripción general
Descripción
4-Acetoxy-3-methoxycinnamaldehyde, also known as 4-acetoxy-3-methoxybenzaldehyde, is an aromatic aldehyde with a strong, sweet, and fruity odor. It is a colorless liquid that is insoluble in water and has a melting point of -3.5°C. This compound has a wide range of applications in the food, pharmaceutical, and cosmetic industries, and is used as a flavoring and fragrance agent. In addition, it has been studied for its potential medicinal properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Aplicaciones Científicas De Investigación
Antiviral Activity
4-Methoxycinnamaldehyde, a related compound to 4-Acetoxy-3-methoxycinnamaldehyde, has been found to inhibit human respiratory syncytial virus in a human larynx carcinoma cell line. This compound was shown to effectively inhibit the cytopathic effect of RSV, indicating its potential as a management tool for diseases induced by RSV infection (Wang et al., 2009).
Molecular Docking Analyses in Cancer Research
A study on 4-Hydroxy-3-methoxycinnamaldehyde (4H3MC) revealed its potential in anticancer applications. The compound's structure was analyzed through various spectroscopic methods and theoretical investigations. Molecular docking analyses suggest these molecules could be potential selective inhibitors of JAK2, an enzyme involved in cancer, indicating a significant therapeutic importance (Thirunavukkarasu et al., 2018).
Applications in Organic Chemistry
In organic chemistry, derivatives of methoxycinnamaldehyde, such as 4-methoxycinnamaldehyde, have been used as dienes in mild solid-phase Diels-Alder reactions. These reactions are crucial for the synthesis of complex organic molecules, indicating its relevance in synthetic organic chemistry (Sun et al., 2000).
Antibiotic Activity
o-Methoxycinnamaldehyde, isolated from cinnamon, has shown significant antibiotic activity. It inhibits the growth and toxin production of mycotoxin-producing fungi and displays a strong inhibitory effect on dermatophytoses, highlighting its potential as a natural antibiotic source (Morozumi, 1978).
Cytotoxicity in Pesticide Research
Compounds like 4-hydroxy-3-methoxycinnamaldehyde have been studied for their cytotoxicity on insect cell lines, such as Spodoptera litura (SL-1). These compounds showed insecticidal activities by inducing cellular morphological changes and apoptosis, suggesting their potential use in pesticide development (Zhao et al., 2017).
Nonlinear Optical Applications
Research on 3-methoxy 4-hydroxy benzaldehyde, a structurally similar compound to this compound, highlights its potential in nonlinear optical applications. This compound has shown efficient molecular nonlinear optical properties, which are important in the development of optoelectronic devices (Venkataramanan et al., 1994).
Mecanismo De Acción
Target of Action
4-Acetoxy-3-methoxycinnamaldehyde is a derivative of cinnamaldehyde
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . It’s important to note that the mode of action can vary greatly depending on the specific targets and the biological context in which the compound is acting.
Propiedades
IUPAC Name |
[2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKAJHBFBMWJKI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C/C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65401-83-4, 83071-67-4 | |
| Record name | 4-(2-Formylvinyl)-2-methoxyphenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065401834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-formylvinyl)-2-methoxyphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(4-fluorophenyl)acetate](/img/structure/B1599483.png)

![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)


![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)


![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)

